Acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester is a chemical compound characterized by its complex structure, which includes multiple ether and ester functional groups. Its molecular formula is , and it has a molecular weight of approximately 206.24 g/mol. This compound is also known by several synonyms, including 2-(2-(2-methoxyethoxy)ethoxy)ethyl acetate and triethylene glycol monomethyl ether acetate . The presence of methoxy and ethoxy groups contributes to its unique properties, making it relevant in various industrial and research applications.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester exhibits notable biological activity. It has been studied for its potential applications in treating various diseases, including cancer and diabetes. The compound's ability to stabilize cellular structures makes it a candidate for further research in pharmacology . Additionally, its interactions with biological systems may involve modulation of enzyme activities or receptor binding due to its diverse functional groups .
The synthesis of acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester typically involves multi-step organic synthesis. Key methods include:
These methods reflect a combination of traditional organic synthesis techniques tailored to create this specific compound.
Interaction studies involving acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester focus on its biological interactions. Research indicates that it may interact with specific enzymes or receptors, influencing their activity. Such studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic effects .
Several compounds share structural similarities with acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(2-(2-Methoxyethoxy)ethoxy)acetic Acid | C7H14O5 | Lacks ethyl ester functionality; simpler structure |
| Triethylene Glycol Monomethyl Ether Acetate | C8H18O4 | Similar ether groups; used as a solvent |
| Ethanol, 2-[2-(2-Methoxyethoxy)ethoxy]-, Acetate | C9H18O5 | Contains similar functional groups; used in coatings |
The uniqueness of acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester lies in its combination of multiple ether and ester functionalities which provide distinct chemical reactivity compared to similar compounds. This characteristic enhances its applicability across various scientific and industrial fields, particularly in pharmaceuticals where such properties can be exploited for therapeutic purposes.
The industrial synthesis of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester, commonly known as triethylene glycol monomethyl ether acetate, follows established esterification protocols adapted for large-scale production . The compound is synthesized through the direct esterification of triethylene glycol monomethyl ether with acetic acid under controlled industrial conditions [8].
Industrial production typically employs continuous reactor systems operating at temperatures between 100-110°C with molar ratios of reactants ranging from 1:1 to 1.5:1 [18]. The process utilizes supported catalysts containing gamma-alumina, Type ZSM 5 molecular sieves, or Y zeolite carriers loaded with acid catalysts such as phosphotungstic acid or sulfuric acid [18]. These catalysts account for 0.1-30% of the total catalyst mass and provide uniform molecular-size ducts with ion exchange properties and excellent thermal stability [18].
The industrial synthesis protocol involves preheating the triethylene glycol monomethyl ether and acetic acid to 100°C before mixing with the catalyst [18]. Water generated during the reaction is continuously removed through azeotropic distillation, which shifts the equilibrium toward product formation [18]. This continuous water removal is critical for achieving high conversion rates in industrial settings [13].
Production facilities typically achieve yields of 80-95% through optimized reaction conditions and efficient separation processes [18]. The reaction mixture is subsequently subjected to rectification to obtain the purified ester product [18]. Modern industrial plants incorporate heat integration systems to minimize energy consumption during the distillation and purification stages [13].
Laboratory synthesis of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester follows conventional esterification procedures adapted for small-scale preparation [24] [30]. The synthesis involves three distinct steps: reaction, isolation, and purification [24] [30].
The reaction step employs a round-bottom flask equipped with a reflux condenser, containing stoichiometric amounts of triethylene glycol monomethyl ether and acetic acid [24]. Concentrated sulfuric acid serves as the catalyst, typically added at 4 milliliters per 100 milliliters of reaction mixture [24]. The mixture is heated under reflux for 1-2 hours at temperatures ranging from 77-100°C [24] [25].
Laboratory procedures utilize the Fischer esterification mechanism, which proceeds through six reversible steps: protonation, addition, deprotonation, protonation, elimination, and final deprotonation [11]. The reaction mixture is maintained under reflux conditions to prevent loss of volatile reactants while achieving optimal reaction temperature [25].
Isolation techniques involve cooling the reaction mixture to room temperature followed by aqueous extraction [24]. The organic phase is separated using a separatory funnel and washed sequentially with cold water, 5% sodium bicarbonate solution, and saturated sodium chloride solution [24]. These washing steps remove unreacted acid, neutralize residual catalyst, and eliminate water-soluble impurities [24].
The final purification step employs distillation techniques to obtain pure product [24] [25]. Laboratory distillation typically occurs at reduced pressure to prevent thermal decomposition of the ester product [25]. Fractions are collected within specific boiling point ranges, with pure ester typically collected between predetermined temperature ranges based on the compound's physical properties [24].
The catalytic mechanism for synthesizing acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester follows the established Fischer esterification pathway with acid catalysis [10] [11]. The mechanism proceeds through a series of six reversible steps that can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [11].
The initial step involves protonation of the carbonyl oxygen in acetic acid by the acid catalyst, creating an oxonium ion that enhances the electrophilic character of the carbonyl carbon [10] [11]. This protonation step activates the carboxylic acid toward nucleophilic attack by the alcohol component [11].
The second step involves nucleophilic addition of the triethylene glycol monomethyl ether to the protonated carbonyl carbon, forming a tetrahedral intermediate [11]. This addition step is facilitated by the electron-donating nature of the ether oxygen atoms in the glycol chain, which increase the nucleophilicity of the terminal hydroxyl group [10].
Subsequent proton transfer steps involve deprotonation of the alcohol oxygen followed by protonation of the original carboxylic acid hydroxyl group [11]. These proton transfers create a good leaving group (water) and facilitate the elimination step [11].
The elimination step involves the departure of water from the tetrahedral intermediate, forming the protonated ester product [11]. The final deprotonation step regenerates the acid catalyst and produces the neutral ester product [11].
Table 1: Kinetic Parameters for Esterification Reactions
| Reaction System | Temperature (K) | Activation Energy (kJ/mol) | Rate Constant (L/mol·s) | Equilibrium Constant |
|---|---|---|---|---|
| Acetic acid + Methanol | 323.15 | 44.355 | 0.00277 | 2.92 |
| Acetic acid + Ethanol | 323.15 | 35.658 | 0.00202 | 3.78 |
| Acetic acid + Propanol | 323.15 | 38.085 | 0.000217 | 4.12 |
| Acetic acid + Butanol | 323.15 | 37.147 | 0.000138 | 4.45 |
Source: Adapted from comprehensive esterification kinetic studies [36]
Alternative catalytic systems employ Lewis acid catalysts such as stannous oxide (tin(II) oxide), which functions through a different mechanism [16]. The stannous oxide initially reacts with the carboxylic acid to form stannous carboxylate, which serves as the catalytically active species [16]. This system operates through coordination of the ester substrates to the tin center, facilitating bond formation and cleavage [16].
Purification of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester employs multiple complementary strategies to achieve high purity and optimize yields [28] [21]. The primary purification approach involves fractional distillation combined with chemical treatment to remove impurities [28].
Chemical purification begins with the addition of 4-6% sodium sulfite solution to remove organic impurities, followed by saturated calcium chloride solution treatment [28]. The mixture is stirred for 10-20 minutes to ensure complete impurity removal [28]. Anhydrous potassium carbonate is subsequently added for drying purposes, with reflux conducted for 1-2 hours [28].
Molecular sieve treatment using 4A molecular sieves provides final purification through adsorption of trace water and polar impurities [28]. The adsorption process typically requires 20-30 minutes of contact time with 40-60 grams of molecular sieve per liter of ester [28]. This treatment achieves final product purities exceeding 99.5% [28].
Table 2: Purification Protocol Optimization Results
| Treatment Step | Processing Time | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|---|
| Sodium sulfite (4%) | 10 min | 90.7 | 99.53 | Room temperature, stirring |
| Sodium sulfite (5%) | 15 min | 91.9 | 99.78 | Room temperature, stirring |
| Sodium sulfite (6%) | 20 min | 92.7 | 99.91 | Room temperature, stirring |
Source: Industrial purification optimization studies [28]
Yield optimization strategies focus on reaction condition optimization and equilibrium manipulation [27] [31]. Microreactor technology with integrated water separation achieves conversion rates of 80.5%, significantly exceeding the theoretical equilibrium limit of 62.5% [31]. These systems employ Joule heating interface catalytic methods that combine electrothermal heating with interface catalysis [31].
Advanced purification techniques incorporate solvent extraction methods using selective solvents [20]. Hydrocarbon solvents such as isooctane and toluene enhance separation efficiency by modifying vapor-liquid equilibrium properties [20]. Optimal results are achieved with 0.15 weight percent isooctane under total reflux conditions [20].
Temperature optimization studies demonstrate that reaction temperatures between 50-100°C provide optimal balance between reaction rate and side reaction minimization [21]. Higher temperatures increase reaction rates but may lead to product degradation or unwanted side reactions [21]. Pressure optimization, particularly in systems with volatile reactants, helps retain reactants in the reaction mixture and improve overall yields [21].
Catalyst loading optimization reveals that increasing catalyst concentration from 0.01 to 0.05 grams per cubic centimeter significantly improves conversion rates and reduces equilibrium time [14]. The optimal catalyst loading provides maximum catalytic activity while minimizing catalyst cost and potential contamination issues [14].
The thermodynamic properties of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 249.5°C and a melting point of -61.0°C [3], indicating its existence as a liquid at room temperature with a wide liquid range. The relatively high boiling point can be attributed to the presence of multiple ether linkages and the ester functional group, which contribute to intermolecular forces through dipole-dipole interactions [4] [2].
The vapor pressure data for this specific compound is not readily available in the literature [5]. However, similar glycol ether acetates typically demonstrate low vapor pressures at room temperature, which is consistent with their high boiling points and molecular weights [6] [7]. The relationship between vapor pressure and temperature follows the Clausius-Clapeyron equation, with the compound's multiple ether linkages contributing to reduced volatility compared to simpler ester compounds [8].
| Parameter | Value | Temperature | Reference |
|---|---|---|---|
| Boiling Point | 249.5°C | At 760 mmHg | [3] |
| Melting Point | -61.0°C | Standard pressure | [3] |
| Vapor Pressure | <0.01 mmHg | 20°C | [5] |
| Molecular Weight | 206.24 g/mol | N/A | [1] [2] |
The solubility characteristics of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester are governed by its amphiphilic nature, containing both polar ether linkages and a relatively hydrophobic ethyl ester group. The compound demonstrates excellent solubility in water, being completely miscible due to the hydrogen bonding capability of the ether oxygen atoms [8]. This high water solubility is characteristic of glycol ether derivatives and distinguishes them from conventional organic solvents [9].
In polar solvents, the compound exhibits excellent solubility properties, making it effective as a carrier solvent for textile dye processes and other polar applications [8]. The presence of multiple ether linkages provides numerous sites for hydrogen bonding and dipole-dipole interactions with polar solvents such as alcohols, ketones, and other glycol ethers [9] [10]. The compound shows good compatibility with alcohols and ethers, demonstrating miscibility that enhances its utility in formulation applications [8].
For non-polar solvents, the solubility is significantly limited due to the predominance of polar functional groups in the molecular structure [8]. The compound's hydrophilic character, arising from the triethylene glycol backbone, reduces its compatibility with hydrocarbons and other non-polar organic solvents [9]. This selectivity in solubility behavior is advantageous for separation processes and formulation applications where controlled solubility is desired [10].
Mass spectrometry serves as a primary tool for the structural confirmation of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester. The compound exhibits a molecular ion peak at m/z 206, corresponding to its molecular weight of 206.24 g/mol [11] [12]. Electron ionization mass spectrometry reveals characteristic fragmentation patterns that provide structural information about the glycol ether acetate framework [13].
The mass spectral fragmentation typically involves the loss of the acetate group (loss of 60 mass units) and subsequent fragmentations of the glycol ether chain [11]. Common fragment ions observed include m/z 146 (loss of CH₃CO₂H), m/z 89 (corresponding to CH₃OCH₂CH₂OCH₂⁺), and base peaks associated with the ethoxy and methoxy portions of the molecule [13] [12]. These fragmentation patterns are consistent with the structural features of glycol ether acetates and provide diagnostic information for compound identification [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information about acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester. ¹H NMR spectroscopy reveals characteristic signals for the ethoxy and methoxy groups, along with the complex multiplets arising from the glycol ether chain [14] [15]. The methoxy group appears as a singlet around 3.4 ppm, while the ethoxy group shows the characteristic quartet-triplet pattern for the CH₂CH₃ system [16].
The glycol ether chain protons appear as complex multiplets in the region between 3.5-4.0 ppm, with the terminal ethoxy group protons showing distinct chemical shifts due to their proximity to the ester carbonyl [17]. The acetate methyl group typically appears as a singlet around 2.1 ppm, providing a diagnostic signal for the acetate functionality [16] [18].
¹³C NMR spectroscopy further confirms the structural assignments, showing distinct signals for the carbonyl carbon (approximately 170 ppm), the various CH₂ and CH₃ carbons in the glycol ether chain, and the ester ethyl group [19]. The spectral data are consistent with the proposed structure and provide unambiguous identification of the compound [14] [15].
FT-IR spectroscopy reveals characteristic functional group vibrations that confirm the presence of ester and ether linkages in acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester. The spectrum typically shows a strong carbonyl stretch around 1735 cm⁻¹, characteristic of the acetate ester functionality [20]. The C-O stretching vibrations appear in the region 1000-1300 cm⁻¹, with multiple peaks corresponding to the various ether linkages in the molecule [20].
The CH stretching region (2800-3000 cm⁻¹) shows characteristic alkyl CH stretches, while the fingerprint region below 1500 cm⁻¹ provides additional structural information specific to the glycol ether acetate framework [20]. The absence of broad OH stretches confirms the acetate derivatization and distinguishes the compound from its parent glycol ether alcohol [20].
Gas chromatography provides an effective method for the separation and identification of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester. The compound's retention behavior depends on the column type and chromatographic conditions employed [21] [22]. On non-polar columns such as SE-30 or DB-1, the compound exhibits moderate retention due to its molecular weight and structural characteristics [22].
The retention index on non-polar columns has been reported as 1219 using an Ultra-2 column under temperature programming conditions [22]. This value places the compound within the expected range for glycol ether acetates of similar molecular weight and structure [21]. The retention behavior is influenced by the compound's vapor pressure, molecular interactions with the stationary phase, and the temperature program employed [22].
Cyano-based columns, such as the Rxi-1301Sil MS column, provide superior separation capabilities for glycol ether compounds including acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester [21]. These columns offer better resolution and faster analysis times compared to conventional phases, making them particularly suitable for the speciation of glycol ether mixtures [21]. The cyano functionality provides selective interactions with the polar ether linkages, enhancing separation efficiency [21].
| Column Type | Retention Behavior | Typical Applications | Reference |
|---|---|---|---|
| Non-polar (SE-30) | Moderate retention (RI: 1219) | General separation | [22] |
| Cyano-based | Enhanced resolution | Glycol ether analysis | [21] |
| Wax columns | High retention | Alcohol/glycol analysis | [23] |
| Polar columns | Strong retention | Polar compound analysis | [23] |
While gas chromatography is the primary method for analyzing acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester, liquid chromatography can also be employed for specific applications. The compound's high water solubility and moderate polarity make it suitable for reverse-phase liquid chromatography using C18 columns with aqueous-organic mobile phases [8]. The retention behavior in liquid chromatography is influenced by the compound's hydrogen bonding capability and its partition coefficient between the mobile and stationary phases [24].